molecular formula C12H20O2 B086377 Neryl acetate CAS No. 141-12-8

Neryl acetate

Cat. No. B086377
CAS RN: 141-12-8
M. Wt: 196.29 g/mol
InChI Key: HIGQPQRQIQDZMP-FLIBITNWSA-N
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Description

Neryl acetate is a terpenoid found in citrus oils . It is the acetate ester of nerol, an isomer of the more common fragrance geranyl acetate . In flavors and perfumery, it is used to impart floral and fruity aromas .


Synthesis Analysis

Neryl acetate can be synthesized through lipase-catalyzed transesterification . The reaction involves nerol and vinyl acetate, and the process has been optimized to occur in a solvent-free system . The reaction was monitored by gas chromatography and the neryl acetate chemical structure was confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy .


Molecular Structure Analysis

The molecular formula of Neryl acetate is C12H20O2 . Its average mass is 196.286 Da and its monoisotopic mass is 196.146332 Da .


Chemical Reactions Analysis

The synthesis of Neryl acetate involves a transesterification reaction . The reaction is catalyzed by lipase and involves nerol and vinyl acetate .


Physical And Chemical Properties Analysis

Neryl acetate is a colorless liquid . Its density is 0.9±0.1 g/cm3, and it has a boiling point of 247.5±0.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.5 mmHg at 25°C, and it has an enthalpy of vaporization of 48.5±3.0 kJ/mol .

Scientific Research Applications

Skin Barrier Formation

Neryl Acetate is a major component of Corsican Helichrysum italicum essential oil (HIEO). It has been found to increase the expression of genes that are part of the differentiation complex, which includes involucrin, small proline-rich proteins, late cornified envelope, and the S100 protein family . These genes are involved in skin barrier formation, specifically in keratinocyte differentiation, epidermal differentiation complex, and junctions .

Ceramide Synthesis

In addition to skin barrier formation, Neryl Acetate also plays a role in ceramide synthesis . Ceramides are a type of lipid that is crucial for maintaining the skin’s barrier and retaining its moisture.

Cosmetics and Perfumery

Neryl Acetate is one of the raw materials for the production of flavors and fragrances. It is used to blend the essential oils of bergamot, lavender, rose, lily of the valley, and neroli . These blends are widely used in perfumery, cosmetics, and soap fragrances .

Food and Beverage Industry

Neryl Acetate is classified by the European Commission as an artificial food flavoring that can be used in food without endangering human health . As an important flavor component, it has been widely used in the food and beverage industry .

Synthesis of Neryl Acetate

The synthesis of Neryl Acetate has been investigated in a solvent-free system using lipase-catalyzed transesterification reaction of nerol and vinyl acetate . This method provides an alternative to traditional chemical synthesis methods, which often involve toxic chemicals .

Industrial Production

Due to the high cost of vacuum fractional distillation and the limited availability of natural raw materials, the synthesis of Neryl Acetate using lipase-catalyzed transesterification provides a suitable method for large-scale industrial production .

Mechanism of Action

Target of Action

Neryl acetate, a terpenoid found in citrus oils , primarily targets the skin barrier . It increases the expression of genes that are part of the differentiation complex, including involucrin, small proline-rich proteins, late cornified envelope, and the S100 protein family .

Mode of Action

Neryl acetate interacts with its targets by modulating gene expression. It has been shown to upregulate the expression of involucrin (IVL), a protein involved in the formation of the cornified envelope (CE), at both the gene and protein levels . This interaction results in changes to the skin barrier, enhancing its formation and function .

Biochemical Pathways

The action of neryl acetate affects several biochemical pathways related to skin barrier formation and function. These include epidermal differentiation, skin barrier formation, and ceramide synthesis . By modulating these pathways, neryl acetate contributes to the maintenance and enhancement of the skin barrier.

Result of Action

The action of neryl acetate results in increased expression of genes involved in skin barrier formation and function . This leads to an upregulation of involucrin at both the gene and protein levels, and an increase in total lipids and ceramides after 5 days of treatment . These molecular and cellular effects contribute to the enhancement of the skin barrier.

Action Environment

The action of neryl acetate can be influenced by environmental factors. For instance, it should be avoided to release it to the environment due to its potential impact on aquatic environments . Moreover, the compound’s efficacy and stability could be affected by factors such as temperature, pH, and the presence of other substances.

Safety and Hazards

Neryl acetate may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection . In case of skin irritation or rash, medical advice should be sought .

properties

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGQPQRQIQDZMP-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\COC(=O)C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047068
Record name cis-3,7-Dimethyl-2,6-octadien-1-yl acetate
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid/sweet, floral odour
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.905-0.914
Record name Neryl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Neryl acetate

CAS RN

141-12-8
Record name Neryl acetate
Source CAS Common Chemistry
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Record name Nerol acetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neryl acetate
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72031
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2Z)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cis-3,7-Dimethyl-2,6-octadien-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neryl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.964
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Record name NERYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF82IJU18H
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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